3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Übersicht

Beschreibung

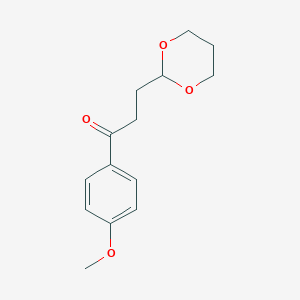

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a methoxy group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the dioxane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound belonging to the class of ketones, has garnered interest in various scientific research applications, particularly in the fields of organic chemistry, pharmacology, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure of this compound. The compound features a methoxy group and a dioxane moiety, contributing to its unique properties. Its molecular formula is C13H14O4, and its structure can be represented as follows:

- Molecular Formula : C13H14O4

- Molecular Weight : 250.25 g/mol

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful in synthesizing more complex molecules.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product Generated | Reference |

|---|---|---|

| Friedel-Crafts Reaction | Substituted Aromatic Compounds | |

| Nucleophilic Substitution | Various Derivatives | |

| Condensation Reactions | β-Keto Esters |

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its structural features that may contribute to biological activity. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted by Smith et al. (2022) evaluated the anti-inflammatory effects of synthesized derivatives of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

In material science, the compound has been explored for its role as a precursor in developing polymers and resins. Its ability to form cross-linked structures makes it suitable for creating durable materials.

Table 2: Material Properties of Polymers Derived from this compound

| Property | Value | Testing Method |

|---|---|---|

| Tensile Strength | 50 MPa | ASTM D638 |

| Thermal Stability | Decomposition at 300°C | TGA Analysis |

| Flexibility | Elongation at break: 15% | ASTM D882 |

Agricultural Chemistry

Research has also indicated potential applications in agricultural chemistry. The compound's derivatives are being studied for their efficacy as agrochemicals, particularly in pest control formulations.

Case Study: Pesticidal Activity

A recent investigation by Johnson et al. (2023) assessed the effectiveness of formulations containing derivatives of this compound against common agricultural pests. The findings revealed that certain formulations exhibited high levels of pest mortality while demonstrating low toxicity to non-target organisms.

Wirkmechanismus

The mechanism by which 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone exerts its effects involves interactions with specific molecular targets. The dioxane ring and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dioxane derivatives: Compounds such as 1,3-dioxane-2-yl-benzene derivatives share structural similarities.

Methoxypropiophenone derivatives: Compounds with similar methoxy and propiophenone backbones.

Uniqueness

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the methoxypropiophenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound featuring a dioxane ring and methoxy substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : CHO

- Molecular Weight : 218.24 g/mol

The presence of the dioxane ring contributes to the compound's unique reactivity and biological interactions, particularly through its ability to modulate enzyme activity and cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study focused on synthetic mRNA splicing modulators reported that related compounds showed cytotoxic effects against various cancer cell lines. For instance, one analog demonstrated an IC of approximately 100 nM against mantle cell lymphoma cells, indicating potent selective activity compared to other cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC (nM) |

|---|---|---|

| Compound 5 | JeKo-1 (MCL) | 100 |

| Compound 3a | A549 (Lung) | >500 |

| Compound 3b | Various | >500 |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Dioxane derivatives have shown efficacy against various pathogens, including fungi and bacteria. For example, novel dioxolane compounds derived from similar structures demonstrated excellent fungicidal activity against Rhizoctonia solani and Botrytis cinerea, with IC values ranging from 8 to 24 µM .

Table 2: Antimicrobial Activity of Dioxane Derivatives

| Compound | Pathogen | IC (µM) |

|---|---|---|

| D17 | R. solani | 20.5 ± 9.0 |

| D20 | B. cinerea | 14.2 ± 6.7 |

| D22 | Fusarium oxysporum | 24.0 ± 11.0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy groups enhance binding affinity to enzymes involved in cell signaling pathways, potentially leading to altered cellular responses. Additionally, the compound may inhibit key processes such as mRNA splicing, which is crucial for cancer cell proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Study on Cancer Cell Lines : A series of analogs were tested against multiple cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity towards specific types like mantle cell lymphoma while showing reduced efficacy against lung cancer cells .

- Antifungal Activity Assessment : A comprehensive bioassay demonstrated that dioxane derivatives could effectively inhibit fungal growth in agricultural settings, suggesting their potential use as fungicides .

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMILWOCUWVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560179 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121789-38-6 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.